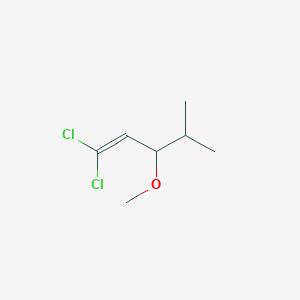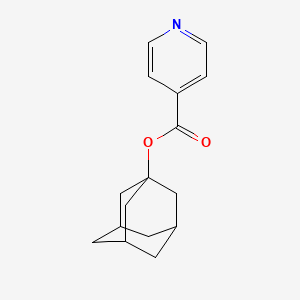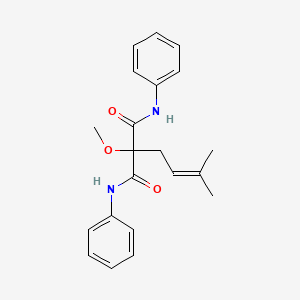
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methylbutenyl group, and two phenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide can be achieved through a multi-step process involving the following key steps:
Formation of the Propanediamide Backbone: This can be achieved by reacting a suitable diamine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylbutenyl Group: This can be done through alkylation reactions using suitable alkylating agents.
Addition of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide: Unique due to its specific substitution pattern and potential biological activity.
N,N-Diphenylpropanediamide: Lacks the methoxy and methylbutenyl groups, resulting in different chemical properties and reactivity.
2-Methoxy-N,N-diphenylacetamide: Similar methoxy and phenyl groups but differs in the backbone structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
65811-35-0 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-methoxy-2-(3-methylbut-2-enyl)-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C21H24N2O3/c1-16(2)14-15-21(26-3,19(24)22-17-10-6-4-7-11-17)20(25)23-18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
FZEDTAMZJYWGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


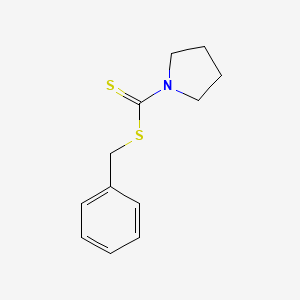
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
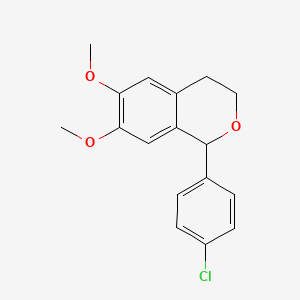
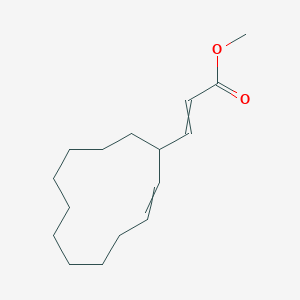
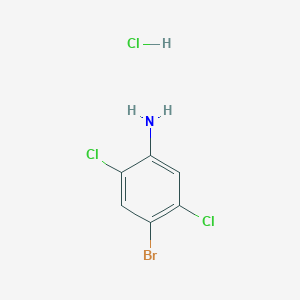
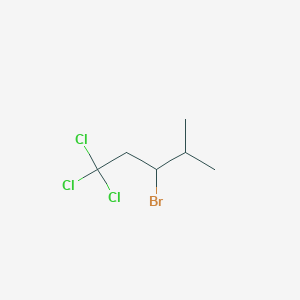
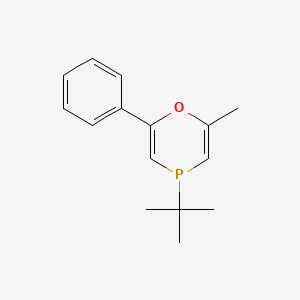

![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)

